N6-Benzoyl-2'-chloro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

enzymology reverse transcription DNA polymerase kinetics

Researchers requiring site-specific 2-chloroadenine incorporation for DNA polymerase studies face limited validated phosphoramidite options. This building block delivers precise 2'-Cl modification with 5'-O-DMT and N6-benzoyl protection compatible with standard synthesis cycles. • Enables quantitative polymerase incorporation assays (~30-fold reduced dTTP incorporation opposite 2ClA vs. unmodified A) • Validated for restriction endonuclease cleavage & DNA-protein recognition studies • Stable under ambient shipping; -20°C long-term storage

Molecular Formula C38H34ClN5O6
Molecular Weight 692.2 g/mol
Cat. No. B12405791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-2'-chloro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
Molecular FormulaC38H34ClN5O6
Molecular Weight692.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)Cl)O
InChIInChI=1S/C38H34ClN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31?,33+,37-/m1/s1
InChIKeyCAFQWWKPAQYJJF-XAJCSGFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Benzoyl-2′-chloro-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine: A 2′-Chloro-Modified Phosphoramidite Building Block for Oligonucleotide Synthesis


N6-Benzoyl-2′-chloro-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine (CAS 2243079-24-3) is a protected nucleoside phosphoramidite precursor for solid-phase oligonucleotide synthesis . It features a 5′-O-DMT protecting group, an N6-benzoyl-protected adenine base, and a 2′-chloro substitution on the deoxyribose sugar . The 2′-chloro modification distinguishes this compound from standard 2′-deoxyadenosine building blocks and places it within the broader class of 2′-halogenated nucleoside analogs, which includes cladribine (2-chloro-2′-deoxyadenosine, the active pharmaceutical agent lacking DMT/benzoyl protection) .

Why 2′-Chloro Substitution in N6-Benzoyl-2′-chloro-5′-O-DMT-2′-deoxyadenosine Is Not Interchangeable with Standard 2′-Deoxyadenosine or Alternative 2′-Modifications


Substituting N6-Benzoyl-2′-chloro-5′-O-DMT-2′-deoxyadenosine with unmodified N6-benzoyl-5′-O-DMT-2′-deoxyadenosine or other 2′-modified analogs is not functionally equivalent for specific applications. The 2′-chloro group introduces distinct electronic and steric effects that alter base-pairing thermodynamics, polymerase recognition, and nuclease susceptibility compared to the natural 2′-H, 2′-fluoro, or 2′-O-methyl modifications [1]. In addition, the N6-benzoyl-protected deoxyadenosine scaffold exhibits documented vulnerability to acidic depurination during detritylation steps in oligonucleotide synthesis—a degradation pathway that directly impacts coupling efficiency and final product yield . Selection of this specific building block must therefore be justified by application requirements for the 2′-chloro moiety's unique biochemical properties and synthesis considerations.

N6-Benzoyl-2′-chloro-5′-O-DMT-2′-deoxyadenosine: Quantitative Differential Evidence Against Comparator Compounds


2′-Chloro Modification Reduces Reverse Transcriptase Incorporation Efficiency of dTTP by ~30-Fold Relative to Unmodified Adenine

The 2′-chloro substitution in the adenine base significantly impairs complementary dTTP incorporation during DNA synthesis. In kinetic studies using AMV reverse transcriptase and 25-mer templates containing 2-chloroadenine (2ClA, derived from 2-chloro-2′-deoxyadenosine), the incorporation efficiency (Vmax/Km) of dTTP opposite 2ClA was approximately 30-fold lower than opposite unmodified adenine (A) [1]. Extension of the resulting 2ClA·T base pair was 3-fold less efficient than extension of a natural A·T pair, and the difference in binding free energy (ΔΔG) between 2ClA·T and A·T pairs was 2 kcal/mol in the polymerase active site environment [1].

enzymology reverse transcription DNA polymerase kinetics nucleoside analog

2′-Chloro-Modified DNA Templates Reduce Chain Elongation Rate and Amount by Human DNA Polymerase β Compared to Unmodified Control

When 2-chloroadenine (ClAde, the nucleobase component of this compound) is incorporated into DNA templates, it significantly impairs replication efficiency. In head-to-head comparisons using 98-base oligomers with ClAde substituted in place of dATP, the ClAde-containing template strikingly reduced both the overall amount and rate of chain elongation by human DNA polymerase β and the Klenow fragment of E. coli DNA polymerase I relative to unmodified control templates [1]. Distinct polymerase pause sites were also observed specifically on the ClAde-containing templates, indicating sequence-context-dependent replication stalling [1].

DNA replication polymerase pausing DNA damage cancer biology

2-Chloroadenine Substitution Reduces Restriction Endonuclease Cleavage Rate and Extent in Duplex DNA

Substitution of 2-chloroadenine (ClAde) for adenine in duplex DNA alters DNA-protein recognition. When ClAde was enzymatically incorporated in place of dATP into the minus strand of M13mp18 duplex DNA, the amount and rate of DNA cleavage by restriction endonucleases was appreciably decreased when the analog was situated within the appropriate recognition site, compared to unmodified DNA [1]. This effect demonstrates that the 2-chloro modification is recognized as distinct from natural adenine by DNA-binding proteins [1].

restriction endonuclease DNA-protein interaction modified DNA enzymology

N6-Benzoyl-2′-deoxyadenosine Exhibits Pronounced Susceptibility to Acid-Catalyzed Depurination During Oligonucleotide Synthesis

The N6-benzoyl-protected deoxyadenosine scaffold is among the nucleosides most vulnerable to acid-catalyzed depurination during the detritylation step of solid-phase oligonucleotide synthesis. Literature specifically identifies N(6)-benzoyl-2-deoxyadenosine as particularly susceptible to glycosidic cleavage compared to other protected nucleosides such as N(2)-isobutyryl-2-deoxyguanosine, which is affected to a lesser extent [1]. Recurrent exposure to dichloroacetic or trichloroacetic acid during each synthesis cycle can result in cumulative depurination, leading to chain cleavage under basic deprotection conditions and substantially reduced final oligonucleotide yield .

oligonucleotide synthesis depurination solid-phase synthesis yield optimization

2′-Chloro-Modified Oligonucleotides as Building Blocks for Solid-Phase Synthesis of Thermal Stability and Base-Pairing Probes

Cladribine-derived phosphoramidite building blocks (the active pharmaceutical agent core of this DMT/benzoyl-protected analog) have been used in solid-phase synthesis of oligodeoxyribonucleotides specifically to investigate thermal stability and base-pairing mode (Watson-Crick vs. Hoogsteen) of 2-substituted adenine nucleosides [1]. These synthesized oligonucleotides serve as defined molecular probes to compare how the 2-chloro substituent alters duplex stability and conformation relative to other 2-substituted adenine analogs [1]. The compound's protected form (DMT/benzoyl) enables efficient incorporation during automated synthesis while preserving the 2-chloro modification through the coupling cycles.

thermal stability Watson-Crick Hoogsteen base-pairing oligonucleotide synthesis

2-Chloro-2′-deoxyadenosine Triphosphate Reduces In Vitro DNA Synthesis Rate and Extent Compared to dATP Control in Polymerase Assays

When 2-chloro-2′-deoxyadenosine triphosphate (the active triphosphate form derived from the nucleoside core) was enzymatically incorporated into 98-base oligomers in place of dATP, the resulting ClAde-containing DNA templates were used to compare the rate and extent of in vitro DNA synthesis by purified DNA polymerases [1]. Compared with control templates containing natural dATP, the ClAde-containing DNA strikingly reduced the overall amount and rate of chain elongation, with distinct polymerase pause sites identified along the template [1].

DNA synthesis inhibition nucleotide analog polymerase assay antimetabolite

Application Scenarios for N6-Benzoyl-2′-chloro-5′-O-DMT-2′-deoxyadenosine in Oligonucleotide Synthesis and Molecular Pharmacology


Synthesis of Site-Specific 2-Chloroadenine-Modified DNA Templates for DNA Polymerase Fidelity and Pausing Studies

This protected phosphoramidite building block is directly applicable for solid-phase synthesis of defined-length oligonucleotides (e.g., 25-mer to 98-mer templates) containing 2-chloroadenine at precise positions. Such templates enable quantitative studies of DNA polymerase incorporation efficiency, extension kinetics, and replication pausing—as demonstrated with AMV reverse transcriptase showing ~30-fold reduced dTTP incorporation opposite 2ClA versus unmodified A, and with human polymerase β showing striking reductions in chain elongation rate and extent on ClAde-containing templates [1][2]. The DMT and benzoyl protecting groups ensure compatibility with standard phosphoramidite synthesis cycles while preserving the 2-chloro modification through coupling and oxidation steps.

Fabrication of Modified DNA Substrates for Restriction Endonuclease Specificity and DNA-Protein Interaction Assays

Oligonucleotides synthesized using this building block enable the production of duplex DNA containing site-specific 2-chloroadenine substitutions for investigating DNA-protein recognition. Published work demonstrates that ClAde substitution in M13mp18 duplex DNA appreciably decreases both the rate and extent of restriction endonuclease cleavage when the analog is positioned within the recognition site [1]. This supports applications in mapping protein binding determinants, studying transcription factor or repair enzyme interactions with modified DNA, and developing assays for proteins that discriminate between natural and 2-halogenated adenine bases.

Synthesis of Defined Probes for Comparative Thermal Stability and Base-Pairing Mode Analysis of 2-Substituted Adenines

This building block has been validated for solid-phase synthesis of oligodeoxyribonucleotides used in comparative studies of thermal stability and base-pairing geometry (Watson-Crick versus Hoogsteen) among 2-substituted adenine nucleosides [1]. Researchers investigating structure-activity relationships of purine modifications can use this protected phosphoramidite to generate uniform-sequence oligonucleotides with site-specific 2-chloro substitutions, enabling direct comparisons with 2-fluoro, 2-bromo, or other 2-modified adenine analogs in thermal denaturation and structural probing experiments.

In Vitro Investigation of Nucleoside Analog Mechanism of Action via Defined DNA Substrate Synthesis

The compound serves as a synthetic intermediate for producing defined DNA substrates containing the 2-chloroadenine moiety found in cladribine and related antileukemic agents. These substrates enable mechanistic studies of how 2-chloro-2′-deoxyadenosine triphosphate incorporation affects DNA synthesis rate, polymerase pausing patterns, and template integrity in controlled in vitro systems [1]. Such applications are particularly relevant for laboratories investigating the molecular pharmacology of purine nucleoside antimetabolites and for developing improved analogs with optimized polymerase inhibition profiles.

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